molecular formula C10H14ClNO3 B2739300 (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride CAS No. 2219353-57-6

(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride

Cat. No. B2739300
M. Wt: 231.68
InChI Key: AOZKGYFIULXBOT-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride” is a chemical compound with a molecular weight of 231.68 . It is sold in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3.ClH/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and has a storage temperature of 4 degrees Celsius . The salt data for this compound is Cl .

Scientific Research Applications

Direct Catalytic Asymmetric Synthesis of α-Chiral Primary Amines

  • Summary of Application: α-Chiral primary amines are valuable and versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds. They also serve as chiral ligands or organo-catalysts for asymmetric catalysis .
  • Methods of Application: This review highlights the state-of-the-art catalytic methods for the direct asymmetric synthesis of α-chiral primary amines .
  • Results or Outcomes: The methods demonstrated in this review have utility in the construction of molecular complexities, which may attract extensive attention and inspire applications in synthetic and medicinal chemistry .

Biocatalysts and Methods for the Synthesis of (S)-3-(1-Aminoethyl)-Phenol

  • Summary of Application: The disclosure provides engineered transaminase polypeptides having improved properties as compared to naturally occurring transaminases .
  • Methods of Application: These engineered transaminases have the ability to convert the substrate, 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion .
  • Results or Outcomes: The engineered transaminases can synthesize (S)-3-(1-aminoethyl)-phenol and related compounds useful in the production of active pharmaceutical ingredients .

Quaternization of Simple 1-Aminoalkylphosphonic Acids

  • Summary of Application: This research presents an effective protocol for the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions .
  • Methods of Application: The study uses Me 2 SO 4 as a convenient alkylating agent. During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed .
  • Results or Outcomes: The research provides a new method for the synthesis of phosphonic acid quaternary ammonium derivatives .

Quaternization of Simple 1-Aminoalkylphosphonic Acids

  • Summary of Application: This research presents an effective protocol for the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions .
  • Methods of Application: The study uses Me 2 SO 4 as a convenient alkylating agent. During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed .
  • Results or Outcomes: The research provides a new method for the synthesis of phosphonic acid quaternary ammonium derivatives .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335 , which correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZKGYFIULXBOT-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride

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